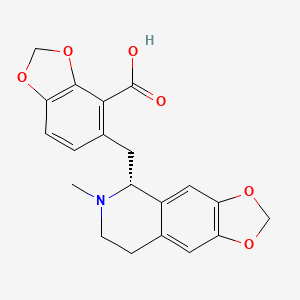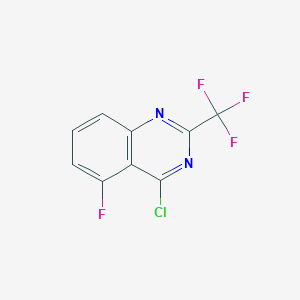
4-Chloro-5-fluoro-2-(trifluoromethyl)quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-5-fluoro-2-(trifluoromethyl)quinazoline is an organic compound with a quinazoline ring structure substituted with chlorine, fluorine, and trifluoromethyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-fluoro-2-(trifluoromethyl)quinazoline typically involves the reaction of appropriate substituted anilines with various reagents. One common method is the cyclization of 2-aminobenzonitriles with trifluoromethylating agents under controlled conditions . The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide or acetonitrile.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to minimize the formation of by-products .
化学反応の分析
Types of Reactions
4-Chloro-5-fluoro-2-(trifluoromethyl)quinazoline undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazolines, while coupling reactions can produce biaryl derivatives .
科学的研究の応用
4-Chloro-5-fluoro-2-(trifluoromethyl)quinazoline has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of potential anticancer agents, antimicrobial agents, and enzyme inhibitors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential biological activities.
Drug Discovery: It is studied for its ability to modulate cell signaling pathways and inhibit specific enzymes, making it a valuable tool in drug discovery.
作用機序
The mechanism of action of 4-Chloro-5-fluoro-2-(trifluoromethyl)quinazoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of tyrosine kinases, cytochrome P450 enzymes, and proteases by binding to their active sites. This inhibition can modulate various cellular pathways, leading to effects such as reduced cell proliferation and increased apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
- 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline
- 4-Chloro-2-methyl-8-trifluoromethyl-quinoline
- 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline
Uniqueness
4-Chloro-5-fluoro-2-(trifluoromethyl)quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms, along with the trifluoromethyl group, enhances its reactivity and potential as a pharmacophore in medicinal chemistry .
特性
分子式 |
C9H3ClF4N2 |
|---|---|
分子量 |
250.58 g/mol |
IUPAC名 |
4-chloro-5-fluoro-2-(trifluoromethyl)quinazoline |
InChI |
InChI=1S/C9H3ClF4N2/c10-7-6-4(11)2-1-3-5(6)15-8(16-7)9(12,13)14/h1-3H |
InChIキー |
AWSTVXCJEIRDSZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)F)C(=NC(=N2)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


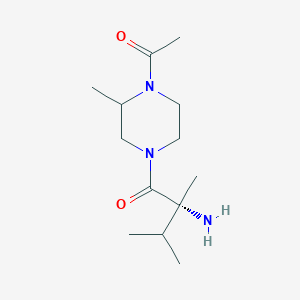
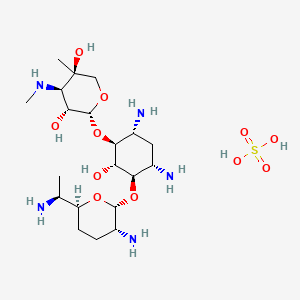
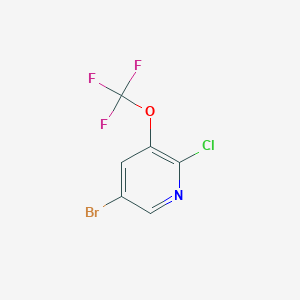
![2-Butyl-4,4-dimethyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-4,5-dihydroimidazol-5-one](/img/structure/B13438375.png)

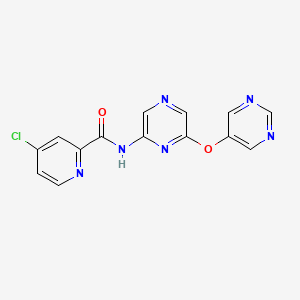
![3-[(Methylamino)methyl]oxolan-3-ol](/img/structure/B13438394.png)
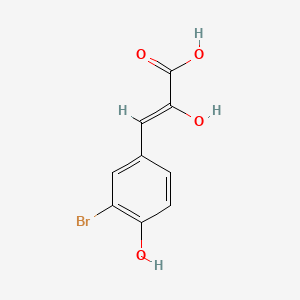
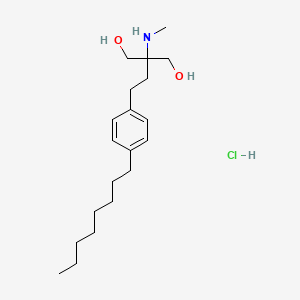
![[1-Methyl-5-bis(2'-hydroxyethyl)aminobenzimidazolyl-2]butanoic Acid Methyl Ester-d5](/img/structure/B13438416.png)
![3-[(2S,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]sulfanylpropanoic acid](/img/structure/B13438417.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B13438432.png)
